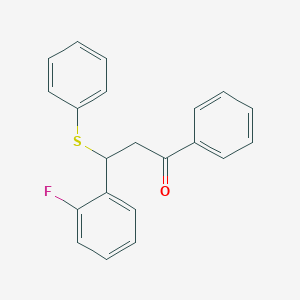
3-(2-Fluorophenyl)-1-phenyl-3-(phenylsulfanyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Fluorophenyl)-1-phenyl-3-(phenylsulfanyl)propan-1-one is an organic compound that belongs to the class of ketones It is characterized by the presence of a fluorophenyl group, a phenyl group, and a phenylsulfanyl group attached to a propanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluorophenyl)-1-phenyl-3-(phenylsulfanyl)propan-1-one typically involves the reaction of 2-fluorobenzaldehyde with acetophenone in the presence of a base, followed by the introduction of a phenylsulfanyl group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention and improve safety.
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluorophenyl)-1-phenyl-3-(phenylsulfanyl)propan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like thiols or amines can be used to replace the phenylsulfanyl group.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Compounds with new functional groups replacing the phenylsulfanyl group.
Scientific Research Applications
3-(2-Fluorophenyl)-1-phenyl-3-(phenylsulfanyl)propan-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(2-Fluorophenyl)-1-phenyl-3-(phenylsulfanyl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance the compound’s binding affinity to these targets, while the phenylsulfanyl group can modulate its reactivity and stability. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
1-(2-Fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: Known for its antifungal and antibacterial activities.
3-(2,6-Difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one: A promising nonlinear optical material.
Uniqueness
3-(2-Fluorophenyl)-1-phenyl-3-(phenylsulfanyl)propan-1-one is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various applications.
Properties
CAS No. |
919794-97-1 |
|---|---|
Molecular Formula |
C21H17FOS |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
3-(2-fluorophenyl)-1-phenyl-3-phenylsulfanylpropan-1-one |
InChI |
InChI=1S/C21H17FOS/c22-19-14-8-7-13-18(19)21(24-17-11-5-2-6-12-17)15-20(23)16-9-3-1-4-10-16/h1-14,21H,15H2 |
InChI Key |
ABIYQJZXHIADGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(C2=CC=CC=C2F)SC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(7-Oxo-2,4,5,7-tetrahydronaphtho[2,1-d][1,2]oxazol-3-yl)propanoic acid](/img/structure/B14184264.png)
![4-[[4-Hydroxy-3,5-bis[(3-hydroxy-5-methylphenyl)methyl]phenyl]methyl]-2,6-bis[(3-hydroxy-5-methylphenyl)methyl]phenol](/img/structure/B14184265.png)

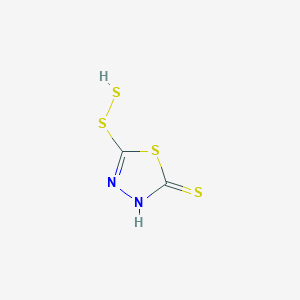


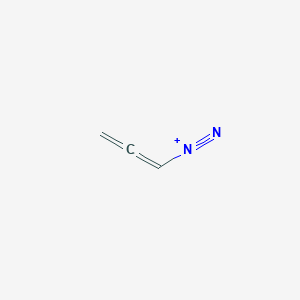
![n-Methyl-n-{[1-(methylamino)cyclopropyl]methyl}pyridin-3-amine](/img/structure/B14184313.png)
![3,3,4,5,6-Pentafluoro-2-pentyl-7-propyl-2,3-dihydro-1H-cyclopenta[a]naphthalene](/img/structure/B14184314.png)
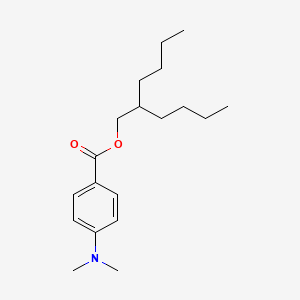
![2,3-Bis{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}quinoxaline](/img/structure/B14184327.png)
![2-[(4-Methylbenzene-1-sulfonyl)amino]-1-phenylethyl benzoate](/img/structure/B14184338.png)
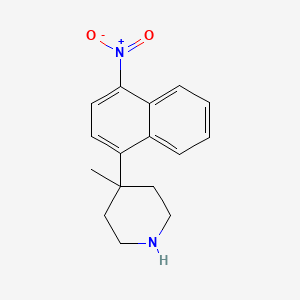
![2-[2-(Tetradecylsulfanyl)ethoxy]ethan-1-ol](/img/structure/B14184343.png)
